molecular formula C9H13NO B8568674 4-(Methoxymethylene)cyclohexanecarbonitrile

4-(Methoxymethylene)cyclohexanecarbonitrile

Cat. No. B8568674
M. Wt: 151.21 g/mol
InChI Key: APJYCJWBTIOXAY-UHFFFAOYSA-N
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Patent
US04708441

Procedure details

9.6 g of triphenyl(methoxymethyl)phosphonium chloride were suspended in 50 ml of t-butyl methyl ether under argon gasification and treated portionwise at -10° C. with 3.39 g of solid potassium t-butylate. After completion of the addition, the mixture was stirred at 0° to 5° C. for a further 30 minutes and then the deep orange, partially heterogeneous mixture was treated dropwise within 10 minutes with a solution of 2.30 g of 4-cyanocyclohexanone in 20 ml of t-butyl methyl ether. In so doing the internal temperature should not exceed 5° C. After completion of the addition, the now yellow-orange mixture was warmed to 25° C. and stirred for a further 2 hours. 50 ml of a 2% sodium hydrogen carbonate solution were subsequently added and the separated aqueous phase was extracted twice with 50 ml of diethyl ether each time. The organic phases were washed with 50 ml of saturated sodium chloride solution, dried over potassium carbonate and concentrated. The residual semi-crystalline orange oil was triturated with 400 ml of hexane, cooled to -20° C. and freed from precipitated triphenylphosphine oxide by filtration (rinsing with cold hexane). Low-pressure chromatography (0.4 bar) of the concentrated residue on silica gel using 10% ethyl acetate/petroleum ether as the eluant gave 1.60 g (56%) of 4-(methoxymethylene)cyclohexanecarbonitrile as a colourless oil (purity 97%).
Quantity
9.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
3.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium t-butylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)[CH2:9][O:10][CH3:11])C=CC=CC=1.[C:24]([CH:26]1[CH2:31][CH2:30][C:29](=O)[CH2:28][CH2:27]1)#[N:25].C(=O)([O-])O.[Na+]>COC(C)(C)C>[CH3:9][O:10][CH:11]=[C:29]1[CH2:30][CH2:31][CH:26]([C:24]#[N:25])[CH2:27][CH2:28]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[P+](COC)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
solid
Quantity
3.39 g
Type
reactant
Smiles
Name
potassium t-butylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
C(#N)C1CCC(CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
COC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° to 5° C. for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
exceed 5° C
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirred for a further 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous phase was extracted twice with 50 ml of diethyl ether each time
WASH
Type
WASH
Details
The organic phases were washed with 50 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual semi-crystalline orange oil was triturated with 400 ml of hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20° C.
CUSTOM
Type
CUSTOM
Details
from precipitated triphenylphosphine oxide
FILTRATION
Type
FILTRATION
Details
by filtration (rinsing with cold hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=C1CCC(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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